molecular formula C10H15BClNO3 B1446192 (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid CAS No. 1704080-46-5

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid

Cat. No. B1446192
CAS RN: 1704080-46-5
M. Wt: 243.5 g/mol
InChI Key: VRLUXBZKTHGGAY-UHFFFAOYSA-N
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Description

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid, also known as CDABPA, is a highly versatile molecule with a wide range of applications in scientific research. CDABPA is a boronic acid derivative that is used in various chemical reactions, such as Suzuki-Miyaura cross-coupling, as a catalyst and a ligand. It is also used in the synthesis of various compounds, including drugs, polymers, and materials. CDABPA is a valuable tool for scientists, as it can be used to modify the properties of molecules, improve the efficiency of chemical reactions, and develop new compounds.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura (SM) cross-coupling is a pivotal reaction in organic chemistry, widely used for forming carbon-carbon bonds. (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is a boronic acid derivative, which can act as a nucleophilic partner in SM coupling. This reaction is known for its mild conditions and tolerance of various functional groups, making it an ideal choice for synthesizing complex organic molecules .

Synthesis of Heteroaromatic Compounds

Heteroaromatic compounds are crucial in pharmaceuticals and agrochemicals. The boronic acid moiety of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid can facilitate the introduction of a phenyl group into heteroaromatic compounds. This is particularly useful in the synthesis of drug molecules and other biologically active compounds .

Protodeboronation Studies

Protodeboronation refers to the removal of the boron group from boronic esters. While not directly related to (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid , studies on protodeboronation are essential for understanding the stability and reactivity of boronic acid derivatives in various chemical environments. This knowledge is crucial for the development of new synthetic methods involving boronic acids .

Development of New Borane Reagents

Research into boronic acids often leads to the development of new borane reagents. These reagents can be used for various organic transformations, such as hydroboration reactions. The unique structure of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid could inspire the design of new borane reagents with specific reactivity and selectivity .

Sensing Applications

Boronic acids have been explored for their potential in sensing applications, particularly for the detection of cis-diols. While specific studies on (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid as a sensor molecule are not detailed, the general properties of boronic acids suggest potential uses in developing selective sensors for biological and chemical analytes .

Homologation and Cross-Coupling Strategies

Boronic acids are valuable in homologation strategies, where they are used to extend carbon chains. Additionally, they play a role in conjunctive cross-coupling reactions, which combine two different organic fragments. The (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid could be utilized in such reactions to introduce a phenyl group with the attached functional groups, providing a pathway to diverse organic synthesis .

properties

IUPAC Name

[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLUXBZKTHGGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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